(4-Chloro-2-ethoxyphenyl)(methyl)sulfane

Description

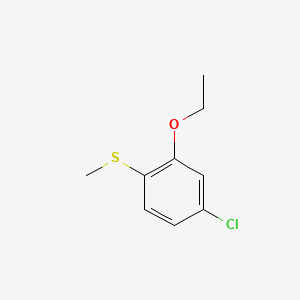

(4-Chloro-2-ethoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by a phenyl ring substituted with a chlorine atom at the 4-position, an ethoxy group (-OCH₂CH₃) at the 2-position, and a methylsulfane (-SCH₃) group. The sulfane sulfur atom in this compound exists in the oxidation state of 0 (S⁰), a hallmark of reactive sulfur species (RSS) that participate in redox signaling and biochemical modifications .

Properties

IUPAC Name |

4-chloro-2-ethoxy-1-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClOS/c1-3-11-8-6-7(10)4-5-9(8)12-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSZVJUYQJBMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-ethoxyphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2-ethoxyphenol with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-ethoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group back to the sulfane group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Methylsulfane derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-2-ethoxyphenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-ethoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The chloro and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the methylsulfane group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Properties:

- The chlorine atom may influence electronic effects, altering reactivity.

- Reactivity : As a sulfane sulfur compound, it can transfer sulfur atoms to thiols (-SH) to form persulfides (-SSH), a process critical in post-translational protein modifications and antioxidant defense .

Comparison with Similar Compounds

Below is a comparative analysis of (4-Chloro-2-ethoxyphenyl)(methyl)sulfane with structurally or functionally related sulfane sulfur compounds.

Table 1: Structural and Functional Comparison of Sulfane Sulfur Compounds

Key Findings:

Structural Diversity: Substituent Effects: The ethoxy group in the target compound distinguishes it from simpler sulfides (e.g., DADS) and polysulfanes (e.g., foliogarlic trisulfanes). Chlorine may enhance electrophilicity, increasing reactivity toward nucleophiles compared to methyl or vinyl substituents . Sulfur Chain Length: Unlike trisulfanes (3+ sulfur atoms), the single sulfane sulfur in the target compound limits its ability to act as a prolonged H₂S donor compared to polysulfides (e.g., H₂Sₙ, n > 1) .

Biological Activity: Antioxidant Capacity: Sulfane sulfurs like thiosulfate and foliogarlic trisulfanes directly scavenge reactive oxygen species (ROS). The target compound’s activity may depend on its ability to generate persulfides . Anticancer Potential: DADS and garlic-derived sulfanes inhibit cancer cell proliferation via ROS modulation. The chloro and ethoxy groups in the target compound could enhance tumor selectivity .

Stability and Reactivity :

- Labile Sulfur : The sulfane sulfur in the target compound is less stable than thiosulfate but more reactive than elemental sulfur (S₈), enabling rapid transfer to biological thiols like glutathione .

- Detection : Phosphine-based probes (e.g., P2) effectively trap sulfane sulfurs, suggesting similar methods could quantify the target compound in biological systems .

Biological Activity

(4-Chloro-2-ethoxyphenyl)(methyl)sulfane is an organosulfur compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological assays, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉ClS. Its structure features a chlorinated aromatic ring with an ethoxy group and a methyl sulfide substituent. The presence of these functional groups contributes to the compound's chemical reactivity and potential biological interactions.

Key Structural Features:

- Chloro Group: Enhances electrophilicity and may participate in hydrogen bonding.

- Ethoxy Group: Contributes to solubility and hydrophobic interactions.

- Methyl Sulfide Group: Capable of undergoing redox reactions, influencing biological pathways.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This property allows it to interact with nucleophilic sites on biomolecules, leading to covalent modifications that can alter protein functions and enzymatic activities. The compound has been shown to influence various signaling pathways, particularly those related to oxidative stress and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various microbial strains, demonstrating effectiveness in inhibiting growth through mechanisms involving disruption of cellular processes.

Antioxidant Activity

The compound has also been studied for its potential antioxidant effects. By activating the Nrf2/ARE signaling pathway, it may enhance the expression of antioxidant enzymes, thereby reducing oxidative stress within cells . This activity could have implications for therapeutic strategies targeting oxidative damage-related diseases.

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound has shown promise in modulating inflammatory responses. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Study:

- Objective: To evaluate the antimicrobial efficacy against specific bacterial strains.

- Method: Disk diffusion method was employed.

- Results: The compound demonstrated significant inhibition zones against Gram-positive bacteria, indicating potent antimicrobial properties.

-

Antioxidant Activity Assessment:

- Objective: To assess the ability to scavenge free radicals.

- Method: DPPH radical scavenging assay.

- Results: Showed a concentration-dependent increase in antioxidant activity, supporting its potential use in oxidative stress-related conditions.

-

Inflammation Modulation:

- Objective: Investigate effects on inflammatory markers.

- Method: ELISA assays for cytokine levels in treated cell cultures.

- Results: Reduced levels of TNF-alpha and IL-6 were observed, suggesting anti-inflammatory potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (4-Chloro-2-methoxyphenyl)(methyl)sulfane | Contains a methoxy group instead of an ethoxy | Exhibits different solubility properties |

| (3-Chloro-5-fluoro-4-methoxyphenyl)(methyl)sulfane | Fluorine substitution at position 5 | Potentially different biological activities |

| (2-Chloroethyl)(methyl)sulfide | Lacks aromatic character | More reactive due to chlorine presence |

These comparisons highlight how the specific combination of functional groups in this compound contributes to its distinct biological activities not found in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.